molecular formula C10H11NO3 B1352303 2-(2-Acetylphenoxy)acetamide CAS No. 445232-49-5

2-(2-Acetylphenoxy)acetamide

Cat. No. B1352303
M. Wt: 193.2 g/mol
InChI Key: UXVUMQDBMPXNKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(2-Acetylphenoxy)acetamide is C10H11NO3 . Its molecular weight is 193.2 . The InChI code for this compound is 1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .

Scientific Research Applications

  • “2-(2-Acetylphenoxy)acetamide” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 .
  • It is typically stored at room temperature and comes in a solid form .
  • This compound is often used in proteomics research .

In addition, there is a mention of phenoxy acetamide and its derivatives (which would include “2-(2-Acetylphenoxy)acetamide”) being investigated for their synthesis and pharmacological activities . Unfortunately, the specific details of these investigations are not available in the search results.

properties

IUPAC Name

2-(2-acetylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUMQDBMPXNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404457
Record name 2-(2-acetylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetylphenoxy)acetamide

CAS RN

445232-49-5
Record name 2-(2-acetylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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